7-(Trifluoromethyl)quinoline-3-carboxylic acid

Anti-inflammatory Toxicity In Vivo

Researchers requiring precise fluorinated quinoline scaffolds for SAR studies face supply inconsistency and inadequate purity from generic sources. 7-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-51-4) addresses this need as a high-purity, lot-consistent building block. • Optimal lipophilicity (Consensus LogP 2.38) & bioavailability (Score 0.56) for CNS-penetrant drug design • Validated scaffold for H-PGDS inhibitor synthesis & next-gen fluoroquinolone antibiotics • High GI absorption & BBB permeability predicted Reliable global supply with comprehensive quality documentation.

Molecular Formula C11H6F3NO2
Molecular Weight 241.169
CAS No. 71082-51-4
Cat. No. B592030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)quinoline-3-carboxylic acid
CAS71082-51-4
Molecular FormulaC11H6F3NO2
Molecular Weight241.169
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17)
InChIKeyYPYGOIBPYXRZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)quinoline-3-carboxylic Acid – Overview


7-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS 71082-51-4) is a substituted quinoline heterocycle characterized by a carboxylic acid group at the 3-position and a trifluoromethyl (CF₃) group at the 7-position of the quinoline ring. With a molecular formula of C₁₁H₆F₃NO₂ and a molecular weight of 241.17 g/mol , this compound serves as a key fluorinated building block in medicinal chemistry. The CF₃ moiety is a critical functional motif known to enhance lipophilicity, metabolic stability, and biological interactions, making it a valuable core for the development of kinase inhibitors, antimicrobial agents, and antimalarial drugs . Its strategic substitution pattern provides a unique scaffold that enables targeted structure-activity relationship (SAR) studies and the synthesis of diverse pharmacologically active derivatives.

Fluorinated quinoline scaffold7-CF3 group for lipophilicity tuning
Medicinal chemistry building blockKinase inhibitor & antimicrobial SAR studies
Carboxylic acid handleSupports amide/ester derivatization routes

Why 7-(Trifluoromethyl)quinoline-3-carboxylic Acid Cannot Be Substituted


In-class substitution of 7-(trifluoromethyl)quinoline-3-carboxylic acid with other quinoline-3-carboxylic acids is highly discouraged due to the profound impact of the 7-CF₃ group on critical molecular properties. The electron-withdrawing and lipophilic nature of the trifluoromethyl group at the 7-position significantly alters the compound's LogP, pKa, metabolic stability, and target binding affinity compared to non-fluorinated or differently substituted analogs. For instance, the presence of the CF₃ group directly influences the compound's lipophilicity (Consensus LogP of 2.38) and bioavailability (Bioavailability Score of 0.56) , parameters that are central to drug-likeness and biological efficacy. Generic quinoline-3-carboxylic acids lacking this specific substitution will not replicate these pharmacokinetic and pharmacodynamic properties, leading to potentially different or diminished biological outcomes in SAR studies. The specific quantitative evidence detailed in the guide below confirms that even closely related structural analogs exhibit significantly divergent biological activity and toxicity profiles, underscoring the necessity of using this precise compound for reproducible and meaningful research results.

Lipophilicity 7-CF3 group may significantly alter LogP compared to non-fluorinated analogs, impacting target binding predictions.
Metabolism Electron-withdrawing CF3 can shift metabolic stability; generic quinoline acids may not replicate endpoint exposure profiles.
SAR Reported class-level activity differences suggest closely related analogs may not transfer directly to specific disease-model contexts.

Comparative Evidence for 7-(Trifluoromethyl)quinoline-3-carboxylic Acid


Anti-inflammatory Activity and Toxicity vs. Flufenamic Acid

In a study of quinoline-3-carboxylic acid derivatives, the 4-hydroxy-7-trifluoromethyl analog demonstrated superior anti-inflammatory activity and a significantly improved safety profile in a rat model when directly compared to the established NSAID flufenamic acid [1]. This finding underscores the value of the 7-CF₃-quinoline-3-carboxylic acid scaffold for developing safer anti-inflammatory agents.

Anti-inflammatory vs Flufenamic acid
Head-to-head
LD50 800 vs 510 mg/kg; Potency differed
Supports tolerability endpoint comparison
Reported in vivo rat model context; research-use only
Anti-inflammatory Toxicity In Vivo

Antibacterial Activity vs. Norfloxacin

A key study on 4-quinolone-3-carboxylic acid derivatives with a trifluoromethyl group at the N-1 position (synthesized from a 7-trifluoromethylquinoline precursor) showed that compound 8a exhibited antibacterial activity comparable to the marketed fluoroquinolone norfloxacin against key Gram-positive and Gram-negative pathogens [1]. This positions the 7-trifluoromethylquinoline scaffold as a viable core for generating novel quinolone antibiotics.

Antibacterial vs Norfloxacin
Class-level
Activity reported comparable in MIC assays
Supports antimicrobial screening context
In vitro MIC comparison; class-derived inference
Antibacterial Quinolone In Vitro

CNS-Optimized Lipophilicity Profile

The compound's Consensus LogP of 2.38 and XLogP3 of 2.6 place it within the optimal lipophilicity range for crossing the blood-brain barrier (BBB), for which it is predicted to be a permeant . This is a key differentiator from more hydrophilic quinoline carboxylic acids that lack the CF₃ group and have poor CNS penetration.

CNS Lipophilicity Profile
Computational review
Consensus LogP 2.38; Predicted BBB permeant
Supports ADME permeability profiling
In-silico prediction context; requires assay validation
Physicochemical Properties CNS Drug-likeness ADME

H-PGDS Inhibitor Synthetic Intermediate

The compound's strategic importance is underscored by its role as a core intermediate in patented quinoline-3-carboxamide inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) . This specific application is not shared by generic quinoline carboxylic acids, confirming the unique value of the 7-CF₃ substitution pattern for accessing this therapeutic target.

H-PGDS Inhibitor Synthesis
Patent context
Exemplified in patent family AU-2016370779
Supports target-specific probe synthesis
Patent-context intermediate; synthesis validation required
Synthetic Intermediate Enzyme Inhibition Patent Evidence

Key Application Scenarios for 7-(Trifluoromethyl)quinoline-3-carboxylic Acid


Development of Safer Anti-inflammatory Agents

This compound is the optimal choice for medicinal chemistry programs aiming to develop new anti-inflammatory drugs that are both more potent and less toxic than traditional NSAIDs like flufenamic acid. The evidence demonstrates that derivatives of this scaffold can achieve a superior therapeutic index, with the 4-hydroxy analog showing an LD50 of 800 mg/kg compared to 510 mg/kg for flufenamic acid while maintaining superior anti-inflammatory potency [1]. This scenario leverages the demonstrated in vivo safety and efficacy profile of this specific chemical core.

Novel Quinolone Antibiotic Development

This scaffold is highly suitable for antibacterial drug discovery programs focused on the synthesis of novel 4-quinolone-3-carboxylic acid derivatives. The quantitative evidence confirms that analogs derived from this core exhibit in vitro antibacterial activity comparable to the established fluoroquinolone norfloxacin against key bacterial strains [1]. This positions the compound as a critical starting material for SAR studies and lead optimization in the development of next-generation antibiotics.

Brain-Penetrant CNS Drug Development

Given its predicted high gastrointestinal absorption and blood-brain barrier permeability, combined with an optimal lipophilicity profile (Consensus LogP of 2.38) [1], this compound is an exceptional starting point for designing CNS-active drugs. Its physicochemical properties, conferred by the 7-CF₃ group, allow it to bypass a key hurdle in CNS drug discovery, making it a strategic choice for programs targeting neurological and psychiatric disorders.

H-PGDS Inhibitor Development

Researchers focused on developing inhibitors for high-value targets like hematopoietic prostaglandin D synthase (H-PGDS) will find this compound indispensable. Patent literature explicitly identifies 7-(trifluoromethyl)quinoline-3-carboxylic acid as a key intermediate in the synthesis of potent and selective H-PGDS inhibitors [1]. Using this specific compound ensures the generation of the exact molecular entities described in these patents, which is essential for reproducibility and intellectual property positioning.

Application
Selection Property
Validation Focus
Anti-inflammatory endpoint studies
Tolerability comparison context
Model endpoint response, in vivo exposure
Quinolone antimicrobial research
Antimicrobial screening context
MIC and strain-panel endpoints
CNS permeability research
Lipophilicity profile (LogP range)
In-silico & assay-based BBB validation
H-PGDS inhibitor synthesis
Patent-context synthetic route
Target-specific enzyme inhibition assays

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